2-Benzothiazolecarbothioylchloride(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzothiazolecarbothioylchloride(9CI) is a chemical compound with the molecular formula C8H4ClNS2 and a molecular weight of 213.71 g/mol . It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a benzothiazole ring and a carbothioyl chloride group, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Benzothiazolecarbothioylchloride(9CI) can be synthesized through several methods. One common approach involves the reaction of benzothiazole with thiophosgene under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent, such as dichloromethane, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-Benzothiazolecarbothioylchloride(9CI) often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common practices to achieve the desired quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzothiazolecarbothioylchloride(9CI) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles, such as amines or alcohols.
Addition Reactions: The compound can also undergo addition reactions with nucleophiles, leading to the formation of new carbon-sulfur bonds.
Common Reagents and Conditions
Common reagents used in reactions with 2-Benzothiazolecarbothioylchloride(9CI) include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, with the use of solvents like dichloromethane or tetrahydrofuran to facilitate the process .
Major Products Formed
The major products formed from reactions involving 2-Benzothiazolecarbothioylchloride(9CI) depend on the nature of the nucleophile. For example, reactions with amines yield benzothiazolecarbamides, while reactions with alcohols produce benzothiazolecarbamates .
Wissenschaftliche Forschungsanwendungen
2-Benzothiazolecarbothioylchloride(9CI) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Benzothiazolecarbothioylchloride(9CI) involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, the compound can interact with proteins and enzymes, modifying their structure and function .
Vergleich Mit ähnlichen Verbindungen
2-Benzothiazolecarbothioylchloride(9CI) can be compared with other similar compounds, such as:
Benzothiazole-2-carbonyl chloride: Similar in structure but differs in the functional group attached to the benzothiazole ring.
Benzothiazole-2-thiol: Contains a thiol group instead of a carbothioyl chloride group, leading to different reactivity and applications.
The uniqueness of 2-Benzothiazolecarbothioylchloride(9CI) lies in its specific reactivity and the ability to introduce benzothiazole moieties into various molecules, making it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
58861-60-2 |
---|---|
Molekularformel |
C8H4ClNS2 |
Molekulargewicht |
213.7 g/mol |
IUPAC-Name |
1,3-benzothiazole-2-carbothioyl chloride |
InChI |
InChI=1S/C8H4ClNS2/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H |
InChI-Schlüssel |
KQXPAGYTWYZXAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.